2-(Iodomethyl)-4,5,6,7-tetrahydro-1,3-benzoxazole 2-(Iodomethyl)-4,5,6,7-tetrahydro-1,3-benzoxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17687743
InChI: InChI=1S/C8H10INO/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-5H2
SMILES:
Molecular Formula: C8H10INO
Molecular Weight: 263.08 g/mol

2-(Iodomethyl)-4,5,6,7-tetrahydro-1,3-benzoxazole

CAS No.:

Cat. No.: VC17687743

Molecular Formula: C8H10INO

Molecular Weight: 263.08 g/mol

* For research use only. Not for human or veterinary use.

2-(Iodomethyl)-4,5,6,7-tetrahydro-1,3-benzoxazole -

Specification

Molecular Formula C8H10INO
Molecular Weight 263.08 g/mol
IUPAC Name 2-(iodomethyl)-4,5,6,7-tetrahydro-1,3-benzoxazole
Standard InChI InChI=1S/C8H10INO/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-5H2
Standard InChI Key CCIMHUXIDDYPCO-UHFFFAOYSA-N
Canonical SMILES C1CCC2=C(C1)N=C(O2)CI

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure consists of a benzoxazole core with a tetrahydro modification (4,5,6,7-tetrahydro), reducing aromaticity and increasing conformational flexibility. The iodomethyl group (-CH₂I) at position 2 introduces steric bulk and polarizability, which influence intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₁₀INO
Molecular Weight263.08 g/mol
LogP (Predicted)1.2–1.99
SolubilityModerate in organic solvents
Hydrogen Bond Acceptors2 (N and O)

Data derived from computational models and analog comparisons .

Reactivity and Stability

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves halogenation of precursor benzoxazoles. A common pathway (adapted from ) includes:

  • Cyclization of 2-aminophenol: Reacted with carbon disulfide and potassium hydroxide to form benzoxazole-2-thiol.

  • Iodomethylation: Treatment with iodomethane or iodine in the presence of a base introduces the iodomethyl group.

  • Tetrahydro Modification: Hydrogenation under controlled pressure saturates the benzene ring.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
CyclizationKOH, CS₂, methanol, reflux75–80%
IodomethylationCH₃I, K₂CO₃, acetone, RT60–65%
HydrogenationH₂ (3 atm), Pd/C, ethanol70–75%

Optimization Challenges

Low yields in iodomethylation (60–65%) stem from competing side reactions, such as over-alkylation. Catalytic optimization and phase-transfer agents are under investigation to improve efficiency.

Characterization and Analytical Profiling

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are pivotal for structural confirmation:

  • ¹H NMR: Peaks at δ 1.5–2.0 ppm (tetrahydro CH₂), δ 3.8 ppm (CH₂I), and δ 6.9–7.2 ppm (aromatic protons).

  • MS: Molecular ion peak at m/z 263.08 (M⁺), with fragments at m/z 135 (benzoxazole ring) and m/z 127 (I-CH₂) .

Applications in Medicinal Chemistry

  • Antibacterial Drug Development: The iodine atom’s electronegativity could strengthen target binding in bacterial enzymes.

  • Radiotracer Synthesis: The isotope ¹²³I enables imaging applications in diagnostic oncology.

  • Prodrug Design: Hydrolytic cleavage of the C-I bond may facilitate controlled drug release.

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s mode of action against microbial and cancer targets.

  • Derivatization Campaigns: Explore substituents at the iodomethyl position to modulate activity.

  • Toxicological Profiling: Assess in vivo safety and pharmacokinetics in model organisms.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator